4-Hydroxy-2-iodo-3-(trifluoromethyl)pyridine
CAS No.: 1227571-40-5
Cat. No.: VC2751453
Molecular Formula: C6H3F3INO
Molecular Weight: 288.99 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1227571-40-5 |
|---|---|
| Molecular Formula | C6H3F3INO |
| Molecular Weight | 288.99 g/mol |
| IUPAC Name | 2-iodo-3-(trifluoromethyl)-1H-pyridin-4-one |
| Standard InChI | InChI=1S/C6H3F3INO/c7-6(8,9)4-3(12)1-2-11-5(4)10/h1-2H,(H,11,12) |
| Standard InChI Key | AYVWPSXTZWZNEW-UHFFFAOYSA-N |
| SMILES | C1=CNC(=C(C1=O)C(F)(F)F)I |
| Canonical SMILES | C1=CNC(=C(C1=O)C(F)(F)F)I |
Introduction
Chemical Identity and Structural Characteristics
4-Hydroxy-2-iodo-3-(trifluoromethyl)pyridine is a halogenated pyridine derivative with multiple functional groups strategically positioned on the pyridine ring. This compound is also known by its IUPAC name 2-iodo-3-(trifluoromethyl)-1H-pyridin-4-one, which reflects its tautomeric form . The molecule features a pyridine ring with a hydroxyl group at position 4, an iodine atom at position 2, and a trifluoromethyl group at position 3, creating a densely functionalized heterocyclic structure.
The compound's chemical identity is well-established through various identification systems, as detailed in Table 1.
Chemical Identification Systems
| Identifier | Value |
|---|---|
| CAS Number | 1227571-40-5 |
| Molecular Formula | C₆H₃F₃INO |
| Molecular Weight | 288.99 g/mol |
| PubChem CID | 118704350 |
| InChI | InChI=1S/C6H3F3INO/c7-6(8,9)4-3(12)1-2-11-5(4)10/h1-2H,(H,11,12) |
| InChIKey | AYVWPSXTZWZNEW-UHFFFAOYSA-N |
| SMILES | C1=CNC(=C(C1=O)C(F)(F)F)I |
Table 1: Chemical identification parameters for 4-Hydroxy-2-iodo-3-(trifluoromethyl)pyridine
Structural Features
The molecular structure of 4-Hydroxy-2-iodo-3-(trifluoromethyl)pyridine incorporates several key functional elements that contribute to its chemical reactivity and potential applications:
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A pyridine heterocyclic core, providing a basic nitrogen atom
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A hydroxyl group at position 4, which can participate in hydrogen bonding
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An iodine atom at position 2, offering possibilities for substitution reactions
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A trifluoromethyl group at position 3, contributing to the molecule's electronic properties and lipophilicity
This combination of functional groups creates a versatile molecular scaffold with multiple reactive sites that can be exploited in various chemical transformations and applications.
Physical and Chemical Properties
The physical and chemical properties of 4-Hydroxy-2-iodo-3-(trifluoromethyl)pyridine are essential for understanding its behavior in different environments and its potential applications in chemical synthesis and pharmaceutical development.
Physicochemical Properties
The compound exhibits several important physicochemical properties that influence its solubility, reactivity, and biological activities. Table 2 summarizes these properties.
| Property | Value | Significance |
|---|---|---|
| Molecular Weight | 288.99 g/mol | Influences diffusion and transport properties |
| XLogP3-AA | 1.7 | Indicates moderate lipophilicity, affecting membrane permeability |
| Hydrogen Bond Donor Count | 1 | Contributes to intermolecular interactions and solubility |
| Hydrogen Bond Acceptor Count | 5 | Enhances potential for molecular recognition |
| Rotatable Bond Count | 0 | Suggests conformational rigidity |
| Topological Polar Surface Area | 29.1 Ų | Affects passive molecular transport through membranes |
| Exact Mass | 288.92115 Da | Important for analytical identification |
| Complexity | 279 | Reflects structural complexity |
Table 2: Physicochemical properties of 4-Hydroxy-2-iodo-3-(trifluoromethyl)pyridine
Chemical Reactivity
The chemical reactivity of 4-Hydroxy-2-iodo-3-(trifluoromethyl)pyridine is largely determined by its functional groups. The hydroxyl group at position 4 can participate in nucleophilic substitution reactions and can be derivatized to form esters, ethers, or undergo other transformations. The iodine atom at position 2 serves as an excellent leaving group, making this position susceptible to various substitution reactions, particularly metal-catalyzed cross-coupling reactions like Suzuki, Sonogashira, or Negishi couplings. The trifluoromethyl group at position 3 contributes electronic effects that influence reactivity and serves as a metabolically stable lipophilic group in drug design contexts .
Applications and Research Significance
The structural features of 4-Hydroxy-2-iodo-3-(trifluoromethyl)pyridine make it potentially valuable in several research and application areas.
Pharmaceutical Applications
Trifluoromethylated heterocycles, including pyridine derivatives, have gained significant attention in pharmaceutical chemistry for several reasons:
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The trifluoromethyl group enhances metabolic stability and lipophilicity, important factors in drug design
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Halogenated pyridines serve as versatile scaffolds for constructing more complex structures
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The hydroxyl functionality provides opportunities for additional derivatization and potential hydrogen bonding interactions with biological targets
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Iodinated compounds can serve as radioligand precursors for imaging applications or as intermediates in the synthesis of radioactive tracers
Synthetic Building Block
4-Hydroxy-2-iodo-3-(trifluoromethyl)pyridine can serve as a valuable synthetic intermediate in organic synthesis due to its multiple reactive sites:
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The iodine position enables various metal-catalyzed cross-coupling reactions
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The hydroxyl group allows for functionalization through esterification, etherification, or other transformations
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The combination of these functional groups provides opportunities for selective sequential modifications to build complex structures
Structure-Activity Relationships
Understanding how the structural features of 4-Hydroxy-2-iodo-3-(trifluoromethyl)pyridine contribute to its chemical behavior and potential biological activities is essential for rational design in medicinal chemistry and materials science.
Contribution of Structural Elements
Each structural element of 4-Hydroxy-2-iodo-3-(trifluoromethyl)pyridine contributes specific properties:
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The pyridine core provides a basic nitrogen atom that can participate in hydrogen bonding or coordinate with metals
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The hydroxyl group at position 4 acts as both a hydrogen bond donor and acceptor
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The iodine at position 2 serves as a reactive site for substitution reactions and adds steric bulk
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The trifluoromethyl group at position 3 contributes lipophilicity and metabolic stability while exerting electronic effects on the pyridine ring
The combination of these elements creates a compound with a unique property profile that may be advantageous in specific applications.
Comparison with Related Compounds
4-Hydroxy-2-iodo-3-(trifluoromethyl)pyridine belongs to a family of halogenated, hydroxylated, trifluoromethylated pyridines. Comparison with structurally related compounds helps understand the impact of substitution patterns on properties and functions.
| Compound | Key Differences | Potential Impact on Properties |
|---|---|---|
| 3-Hydroxy-4-iodo-2-(trifluoromethyl)pyridine | Different position of hydroxyl and iodo groups | Altered hydrogen bonding pattern and reactivity profile |
| 2-Chloro-4-iodo-3-(trifluoromethyl)pyridine | Chloro instead of hydroxyl group | Different reactivity, increased lipophilicity, decreased hydrogen bonding capacity |
Table 3: Comparison of 4-Hydroxy-2-iodo-3-(trifluoromethyl)pyridine with related compounds
These structural variations can significantly impact chemical reactivity, physical properties, and potential biological activities, highlighting the importance of precise structural control in the design of functional pyridine derivatives.
Future Research Directions
Given the limited availability of specific research findings on 4-Hydroxy-2-iodo-3-(trifluoromethyl)pyridine, several promising directions for future investigations can be identified.
Synthetic Methodology Development
Future research could focus on:
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Developing efficient, scalable synthesis routes with high regioselectivity
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Exploring green chemistry approaches to minimize environmental impact
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Investigating flow chemistry methods for continuous production
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Optimizing purification techniques to obtain high-purity material
Application-Focused Research
Potential application areas warranting further investigation include:
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Evaluation as building blocks in medicinal chemistry programs
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Assessment of biological activities including enzyme inhibition, receptor binding, or antimicrobial properties
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Exploration as precursors for imaging agents or radioligands
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Investigation as components in advanced materials including liquid crystals, organic electronics, or fluorescent probes
Structure-Property Relationship Studies
Systematic studies could be conducted to:
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